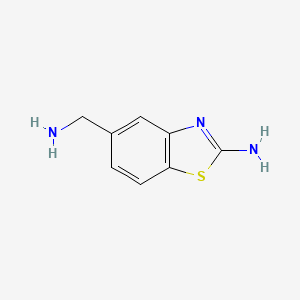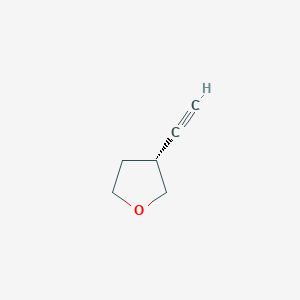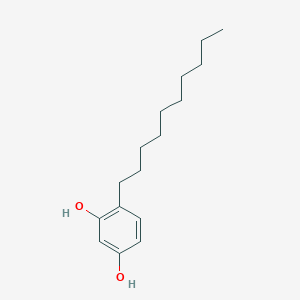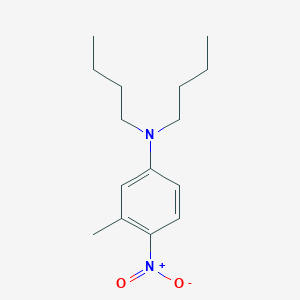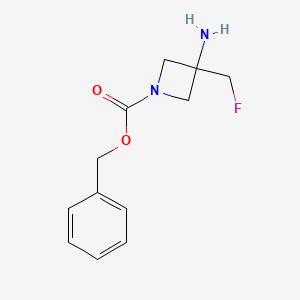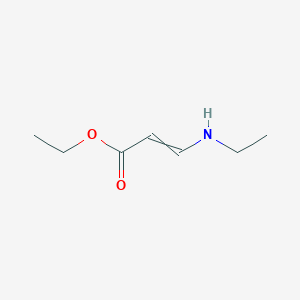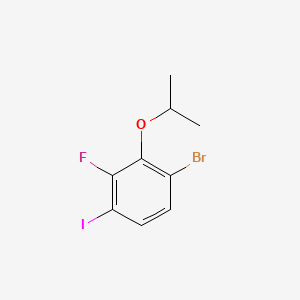
1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene is an aromatic compound with the molecular formula C9H9BrFIO. This compound is characterized by the presence of bromine, fluorine, iodine, and isopropoxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of the isopropoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps, including recrystallization and chromatography, are essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the halogen substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene involves its interaction with molecular targets through its functional groups. The halogen atoms can participate in halogen bonding, while the isopropoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
- 1-Bromo-4-fluoro-2-isopropoxybenzene
- 1-Bromo-2-fluoro-4-iodobenzene
- 1-Bromo-4-fluoro-3-iodobenzene
Comparison: 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for targeted research and industrial processes.
Properties
Molecular Formula |
C9H9BrFIO |
|---|---|
Molecular Weight |
358.97 g/mol |
IUPAC Name |
1-bromo-3-fluoro-4-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrFIO/c1-5(2)13-9-6(10)3-4-7(12)8(9)11/h3-5H,1-2H3 |
InChI Key |
WACNHBXGXCQCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890882.png)
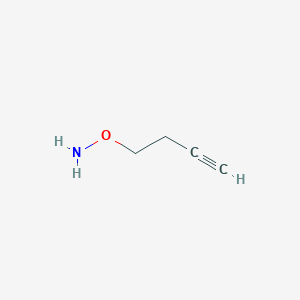
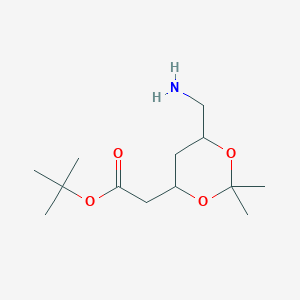
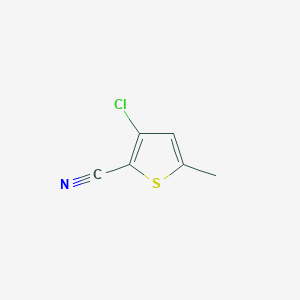
![N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B13890907.png)
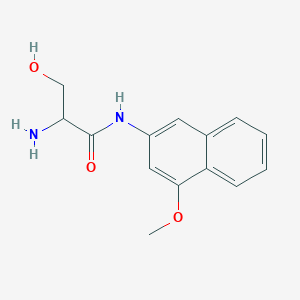
![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
